molecular formula C10H12O4 B083333 2-(4-Methoxyphenoxy)propanoic acid CAS No. 13794-15-5

2-(4-Methoxyphenoxy)propanoic acid

Cat. No. B083333
CAS RN: 13794-15-5
M. Wt: 196.2 g/mol
InChI Key: MIEKOFWWHVOKQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Methoxyphenoxy)propanoic acid and related compounds involves intricate chemical pathways. Studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous solutions highlight the complex mechanisms involved in breaking specific chemical bonds and forming new ones under acidic conditions. These reactions are crucial for understanding the synthesis and breakdown of similar organic compounds in various conditions, including environmental and industrial processes (Yokoyama, 2015).

Molecular Structure Analysis

Understanding the molecular structure of 2-(4-Methoxyphenoxy)propanoic acid is essential for comprehending its chemical behavior and interaction with other substances. While specific studies on its molecular structure analysis were not identified, research on similar compounds suggests that the presence of methoxy and phenoxy groups significantly influences the molecular interactions and stability of such compounds. These groups affect the compound's reactivity, solubility, and overall chemical properties, making them critical for its applications in various chemical reactions and processes.

Chemical Reactions and Properties

The chemical reactions involving 2-(4-Methoxyphenoxy)propanoic acid are diverse, given its functional groups. Research on related compounds, such as methoxyphenols, demonstrates their reactivity with radicals like OH and NO3, which are predominant pathways for their degradation in the atmosphere. These reactions contribute to understanding the environmental fate of such compounds and their potential formation of secondary organic aerosols (Liu, Chen, & Chen, 2022).

Physical Properties Analysis

The physical properties of 2-(4-Methoxyphenoxy)propanoic acid, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific studies on these properties were not directly found, the compound's structure suggests it has moderate solubility in water and organic solvents, a characteristic important for its use in various chemical and industrial applications.

Chemical Properties Analysis

The chemical properties of 2-(4-Methoxyphenoxy)propanoic acid, including its acidity, reactivity with other chemicals, and stability under different conditions, are pivotal for its applications in synthesis and other chemical processes. The presence of the methoxyphenoxy group impacts its acidity and enhances its reactivity in creating esters and amides, which are valuable in synthesizing more complex organic molecules.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemical Senses .

Summary of the Application

Taste of Bitter-Sweet Stimuli

Specific Scientific Field

This application falls under the field of Chemical Senses .

Summary of the Application

The sodium salt of 2-(4-Methoxyphenoxy)propanoic acid (Na-PMP) has been used to study its effect on the taste and temporal properties of a range of bitter-sweet stimuli .

Methods of Application

A trained sensory panel determined the effect of Na-PMP on the taste and temporal properties of a range of bitter-sweet stimuli . Na-PMP was found to be an effective inhibitor of the sweetness response of all stimuli tested, reducing both sweetness intensity and persistence .

Results or Outcomes

The inhibitor was found to be specific to sweet taste, no reduction in bitterness intensity or persistence was observed at the concentrations of Na-PMP employed in this study . The results therefore do not support the claim that Na-PMP is a potent bitterness inhibitor, but rather support the existence of two distinct receptor sites/loci in sweet and bitter chemoreception .

Flavoring Agents

Specific Scientific Field

This application falls under the field of Food Science .

Summary of the Application

2-(4-Methoxyphenoxy)propanoic acid has been used as a flavoring agent .

Methods of Application

The specific methods of application for this use are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this use are not detailed in the source .

Alkaline Decomposition Product

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

2-(4-Methoxyphenoxy)propanoic acid is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .

Methods of Application

The specific methods of application for this use are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this use are not detailed in the source .

Flavoring Agents

Specific Scientific Field

This application falls under the field of Food Science .

Summary of the Application

2-(4-Methoxyphenoxy)propanoic acid has been used as a flavoring agent .

Methods of Application

The specific methods of application for this use are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this use are not detailed in the source .

Safety And Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2-(4-Methoxyphenoxy)propanoic acid . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions of 2-(4-Methoxyphenoxy)propanoic acid research could involve further exploration of its sweetness inhibitory effect and its potential applications in the food industry . More research is needed to fully understand its mechanism of action and to optimize its synthesis process .

Relevant Papers

Relevant papers on 2-(4-Methoxyphenoxy)propanoic acid include studies on its occurrence in roasted coffee beans , its influence on sweet taste inhibition , and its structural studies . These papers provide valuable insights into the properties and applications of this compound.

properties

IUPAC Name

2-(4-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEKOFWWHVOKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864442
Record name 2-(4-Methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(4-Methoxyphenoxy)propanoic acid

CAS RN

13794-15-5, 4276-74-8
Record name 2-(4-Methoxyphenoxy)propionic acid
Source CAS Common Chemistry
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Record name 2-(4-Methoxyphenoxy)propanoic acid
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Record name 13794-15-5
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Record name 2-(4-Methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXYPHENOXY)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K573UZ6O8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

65 - 66 °C
Record name (S)-2-(4-Methoxyphenoxy)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
SS Schiffman, BJ Booth, EA Sattely-Miller… - Chemical …, 1999 - academic.oup.com
The purpose of this study was to determine the degree to which the sodium salt of± 2-(4-methoxyphenoxy)propanoic acid (Na-PMP) reduced sweet intensity ratings of 15 sweeteners in …
Number of citations: 88 academic.oup.com
C Johnson, GG Birch, DB MacDougall - Chemical Senses, 1994 - academic.oup.com
The effect of the sweetness inhibitor 2(-4-niethoxyphenoxy)propanoic acid (sodium gait) (Na-PMP) on the taste and temporal properties of a range of bitter-sweet stimuli was determined …
Number of citations: 80 academic.oup.com
EB Rathbone, RW Butters, D Cookson… - Journal of Agricultural …, 1989 - ACS Publications
MATERIALS AND METHODS Materials.(S)-(-)-2-(4-Methoxyphenoxy) propanoic acid (3) was prepared by resolution of the racemic acid (1) via its brucine salt (Fredga and Avalaht, 1965…
Number of citations: 9 pubs.acs.org
M Matholouthi, JF Angiboust, M Kacurakova… - Journal of molecular …, 1994 - Elsevier
Lactisole, dl-2-(4-methoxyphenoxy)-propanoic acid (HPMP) has the formula C 10 O 4 H 12 , M r = 196.20, and is monoclinic, C 2 /c. a = 34.944(5), b = 5.2146(14), c = 11.201(2) Å, β = …
Number of citations: 12 www.sciencedirect.com
EB Rathbone, GD Patel, RW Butters… - Journal of Agricultural …, 1989 - ACS Publications
Aqueous extracts of roasted Colombian Arabica coffee beans were fractionated by solvent extraction and preparative-layer silica gel chromatography and analyzed bygas-liquid …
Number of citations: 15 pubs.acs.org
SK Lee, MY Baik, HR Jang, SK Park - Korean Journal of Food …, 2008 - koreascience.kr
The purpose of this study was to demonstrate the inhibitory action and quality-improvement functions of sweetness inhibitor, Na $\pm $2-(4-Methoxyphenoxy) propanoate (Na-PMP) in …
Number of citations: 13 koreascience.kr
AR Warnock, JF Delwiche - Journal of sensory studies, 2006 - Wiley Online Library
Differences in the sweet‐blocking efficacy of 2‐(4‐methoxyphenoxy) propanoic acid (PMP) for different sweeteners (sucrose and aspartame) and for various exposure areas of the …
Number of citations: 6 onlinelibrary.wiley.com
D Zhou, W Deng, J Zhou, H Deng… - International Journal of …, 2023 - Taylor & Francis
The current study applied 2-(4-methoxyphenoxy) propionic acid (HPMP) to prepare its alkylated and esterified derivatives and then investigated their corresponding sweetness …
Number of citations: 2 www.tandfonline.com
M Kawai, A Okiyama, Y Ueda - Chemical senses, 2002 - academic.oup.com
It is well known that a strong synergistic interaction of umami occurs between L-α-amino acids with an acidic side chain, such as L-Glu or L-Asp, and 5′-mononucleotides, such as …
Number of citations: 290 academic.oup.com
JA Seitz - … Thesis, University of Pennsylvania, Philadelphia, PA, 1998
Number of citations: 3

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